N-(2-(bromomethyl)phenyl)acetamide

Description

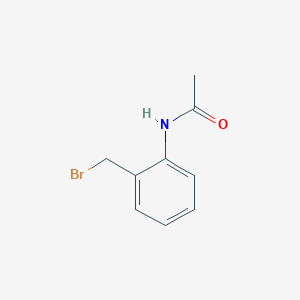

N-(2-(Bromomethyl)phenyl)acetamide is a brominated aromatic acetamide characterized by a bromomethyl (–CH₂Br) substituent at the ortho position of the phenyl ring attached to an acetamide group. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of coordination compounds and bioactive molecules. Its reactivity is influenced by the electron-withdrawing acetamide group and the bromomethyl moiety, which serves as a leaving group in nucleophilic substitution reactions .

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

N-[2-(bromomethyl)phenyl]acetamide |

InChI |

InChI=1S/C9H10BrNO/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3,(H,11,12) |

InChI Key |

HQSRONOCNTWQHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-(bromomethyl)phenyl)acetamide can be synthesized through several methods. One common approach involves the bromination of N-(2-methylphenyl)acetamide. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction proceeds under mild conditions, often at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(bromomethyl)phenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. Reactions are typically carried out in polar solvents like water or ethanol.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution: Products include N-(2-(hydroxymethyl)phenyl)acetamide, N-(2-(aminomethyl)phenyl)acetamide, and N-(2-(thiomethyl)phenyl)acetamide.

Oxidation: Products include N-(2-(carboxymethyl)phenyl)acetamide.

Reduction: Products include N-(2-(methylamino)phenyl)acetamide.

Scientific Research Applications

N-(2-(bromomethyl)phenyl)acetamide has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(bromomethyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

N-(3-Acetyl-2-thienyl)-2-bromoacetamide

- Structure : Bromine is located on the acetamide chain (–CH₂Br), attached to a thienyl ring substituted with an acetyl group.

- Synthesis : Prepared via one-step reaction between 3-acetylthiophen-2-amine and bromoacetyl halides .

- Key Differences :

- The bromine is part of the acetamide side chain rather than the aromatic ring.

- The thienyl ring introduces sulfur-based electronic effects, altering reactivity compared to phenyl derivatives.

2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide

- Structure: Bromine is on a para-substituted phenoxy group, with additional methyl and hydroxymethyl substituents.

- Key Differences: The bromophenoxy group enhances hydrophobicity and steric hindrance. Hydroxymethyl (–CH₂OH) group increases solubility in polar solvents, unlike the bromomethyl group .

- Applications: Potential use in drug design due to its mixed polar/apolar properties.

N-(Substituted Phenyl)-2-[5-Phenyl-1,2,4-triazol-3-ylamino]acetamides

- Structure : Triazole ring attached to the acetamide nitrogen, with bromine absent.

- Synthesis : Cyclocondensation of benzamidoguanidine followed by reaction with chloroacetamides .

- Key Differences: Triazole moiety introduces hydrogen-bonding capability and anticonvulsant activity.

- Biological Activity : Compounds T3 and T4 showed significant anticonvulsant activity in MES models .

2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

- Structure : Bromine is on a phenyl ring fused to an oxadiazole-sulfanyl group.

- Key Differences :

- Applications : Explored in antimicrobial and anticancer drug development.

N-(2-Bromophenyl)acetamide (CAS 614-76-6)

- Key Differences :

- Absence of the methyl group adjacent to bromine reduces steric hindrance, facilitating faster substitution reactions.

- Simpler structure with lower molecular weight compared to bromomethyl derivatives.

- Safety : Classified as hazardous under GHS guidelines, requiring careful handling .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.